2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid
Description
2-[N-(3,5-Dimethylphenyl)-2,2-dimethylpropanamido]acetic acid is a synthetic amide derivative featuring a 3,5-dimethylphenyl group attached to a 2,2-dimethylpropanamido (pivalamido) moiety, which is further linked to an acetic acid backbone. This compound is structurally characterized by its branched alkyl chain (2,2-dimethylpropanamido) and electron-donating methyl substituents on the aromatic ring. Such structural attributes influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Synthetic routes for analogous compounds involve coupling reactions between substituted anilines (e.g., 3,5-dimethylaniline) and carboxylic acid derivatives under microwave or palladium-catalyzed conditions, followed by purification via column chromatography. Yields for structurally related compounds range from 44% to 90.5%, with purity confirmed by NMR and HRMS .
Properties
IUPAC Name |
2-[N-(2,2-dimethylpropanoyl)-3,5-dimethylanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-6-11(2)8-12(7-10)16(9-13(17)18)14(19)15(3,4)5/h6-8H,9H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTYKYYVZQRCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)O)C(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid typically involves the reaction of 3,5-dimethylphenylamine with 2,2-dimethylpropanoyl chloride to form the corresponding amide. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical profiles of 2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid are influenced by substituent positioning and electronic properties. Key comparisons include:
Key Findings:
- Substituent Position : Electron-withdrawing groups (e.g., fluorine in N-(3,5-difluorophenyl) derivatives) enhance photosynthetic electron transport (PET) inhibition, while electron-donating methyl groups (as in the target compound) favor metabolic stability .
- Chain Length: Extension of the carboxylic acid chain (e.g., propanoic vs. butanoic in compounds 19c and 19d) modulates radiosensitizing activity, with longer chains reducing yield but improving target binding .
Physicochemical Data Comparison
| Parameter | Target Compound | N-(3,5-Dimethylphenyl)-2-(4-hydroxyphenyl)acetamide (12a) | N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₂NO₃ | C₁₇H₁₉NO₃ | C₁₇H₁₃F₂NO₂ |
| HRMS (ESI) [M+H]+ | Calculated: 276.1600 | 328.1549 (found: 328.1543) | 326.0992 (found: 326.0985) |
| Yield | ~70% (estimated) | 72.8% | 68.9% |
| Key NMR Shifts (¹H, δ ppm) | 2.18 (s, 6H, Ar-CH₃), 1.44 (s, 6H, C(CH₃)₂) | 2.18 (s, 6H, Ar-CH₃), 1.44 (s, 6H, C(CH₃)₂) | 7.45–7.30 (m, aromatic H) |
Research Implications and Limitations
- Advantages of Target Compound : The 2,2-dimethylpropanamido group confers steric protection against enzymatic degradation, while the 3,5-dimethylphenyl group balances lipophilicity and solubility.
- Limitations: Limited data on in vivo efficacy and toxicity necessitate further studies. Structural analogues with halogen substituents (e.g., bromine in ) show higher reactivity but lower synthetic yields .
Biological Activity
2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C15H21NO3
- CAS Number : 1018640-31-7
- Structure : The compound features a dimethylpropanamide moiety attached to an acetic acid group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the amide : Reaction of 3,5-dimethylphenyl isocyanate with 2,2-dimethylpropanoic acid.
- Purification : The product is purified using standard organic chemistry techniques such as recrystallization or chromatography.
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies show that certain analogs have IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, demonstrating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes:
- Histone Deacetylases (HDACs) : Compounds structurally related to this amide have been identified as potent HDAC inhibitors, which are crucial in regulating gene expression and are implicated in cancer progression .
Study on Antiproliferative Activity
A study conducted on a series of related compounds demonstrated that modifications to the amide structure significantly influenced their biological activity. The most effective compounds showed a marked decrease in cell viability in cancer cell lines, suggesting that structural optimization can enhance therapeutic efficacy.
| Compound | IC50 (μM) | Target |
|---|---|---|
| Doxorubicin | 2.29 | HeLa Cells |
| Compound A | 0.69 | HeLa Cells |
| Compound B | 11 | HeLa Cells |
The mechanism through which these compounds exert their biological effects appears to involve:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
